![molecular formula C12H22ClN3O4Si B13847031 (aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a silyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chloro group can be introduced through chlorination using thionyl chloride or phosphorus pentachloride.
Silylation: The silyl ether moiety can be introduced by reacting the hydroxyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. The silyl ether moiety can enhance the compound’s stability and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol
- (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-propanol
- (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-butanol
Uniqueness
The uniqueness of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the silyl ether moiety enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C12H22ClN3O4Si |
|---|---|
Peso molecular |
335.86 g/mol |
Nombre IUPAC |
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3/t9-/m0/s1 |
Clave InChI |
OBBGZXFKKHAEKW-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@H](CN1C=C(N=C1Cl)[N+](=O)[O-])O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



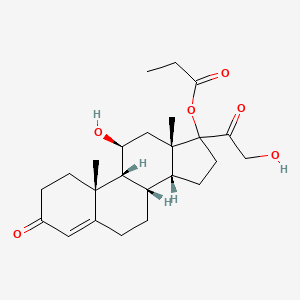
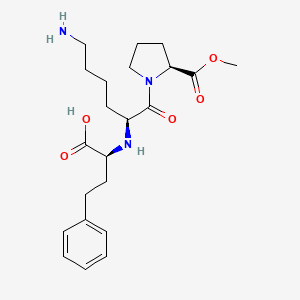
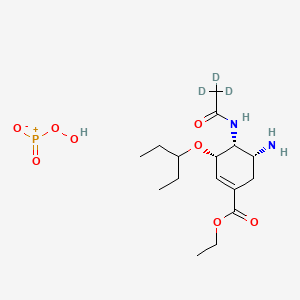

![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
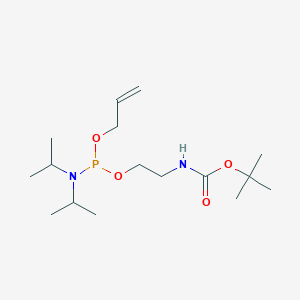

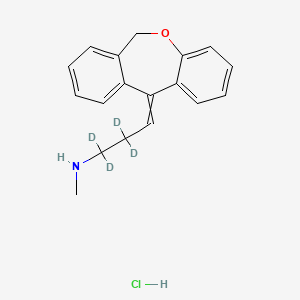

![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
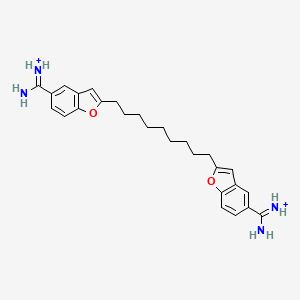
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
